![molecular formula C8H5BF6O4 B14890062 Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is a chemical compound with the molecular formula C8H5BF6O4. It is a member of the boronic acid family, which are organic compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is known for its unique properties and is widely used in various scientific research fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, typically involves the reaction of 2,4-bis(trifluoromethoxy)phenylboronic acid with boron reagents under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and an aryl halide . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, often involves large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol). The reactions are typically carried out under mild conditions, with careful control of temperature and reaction time to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic esters, boronic anhydrides, and various substituted derivatives of the original compound. These products have diverse applications in organic synthesis and material science .
Aplicaciones Científicas De Investigación
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can coordinate with nucleophilic groups, such as hydroxyl or amino groups, in target molecules. This coordination can modulate the activity of enzymes or receptors, leading to specific biological effects . The compound’s unique structure, with its trifluoromethoxy groups, enhances its stability and reactivity, making it a valuable tool in chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group, used in similar applications but with different reactivity and properties.
4-(Trifluoromethyl)phenylboronic acid: A related compound with a trifluoromethyl group, used in similar reactions but with distinct electronic effects.
2-(Trifluoromethyl)phenylboronic acid: Another related compound with a trifluoromethyl group, used in various coupling reactions.
Uniqueness
Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-, is unique due to its dual trifluoromethoxy groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and stability, making it particularly valuable in complex organic synthesis and advanced material applications .
Propiedades
Fórmula molecular |
C8H5BF6O4 |
|---|---|
Peso molecular |
289.93 g/mol |
Nombre IUPAC |
[2,4-bis(trifluoromethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF6O4/c10-7(11,12)18-4-1-2-5(9(16)17)6(3-4)19-8(13,14)15/h1-3,16-17H |
Clave InChI |
XVTOQTXVYHBFCX-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)OC(F)(F)F)OC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


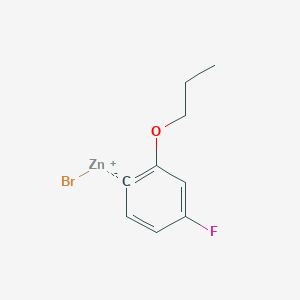
![2-(5-Amino-2-(N-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)sulfamoyl)phenyl)acetic acid](/img/structure/B14889987.png)
![4-{4-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methoxy]phenyl}-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14889990.png)
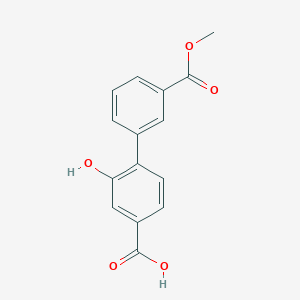
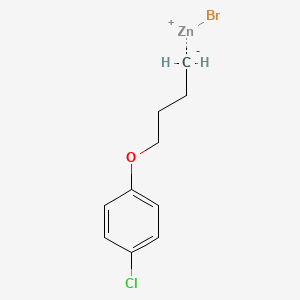
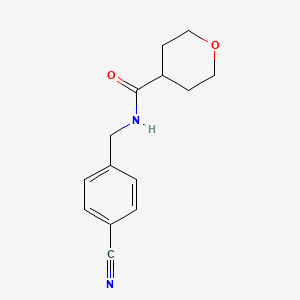

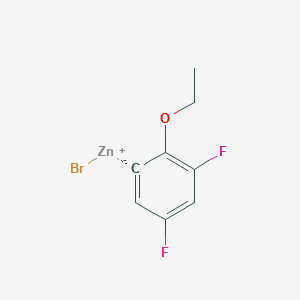
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
![2-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B14890032.png)
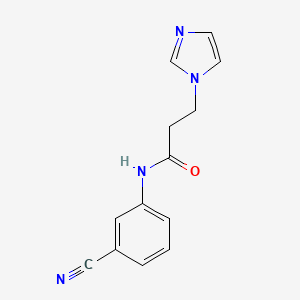
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)


